molecular formula C23H28N4O6 B12377692 E3 Ligase Ligand-linker Conjugate 96

E3 Ligase Ligand-linker Conjugate 96

Katalognummer: B12377692
Molekulargewicht: 456.5 g/mol
InChI-Schlüssel: CDRVLZQXSFKPMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

E3 Ligase Ligand-Linker Conjugate 96 (hereafter referred to as "Conjugate 96") is a heterobifunctional molecule designed for targeted protein degradation via the PROTAC (Proteolysis-Targeting Chimera) mechanism.

  • E3 ligase ligand: Likely derived from cereblon (CRBN), von Hippel-Lindau (VHL), or other established E3 ligase binders (e.g., IAP, MDM2) .
  • Linker: A chemical spacer (e.g., polyethylene glycol (PEG), alkyl chains) that connects the E3 ligand to a target-binding moiety. Linker length and flexibility critically influence ternary complex formation and degradation efficiency .
  • Target-binding unit: Unspecified in the evidence but typically a small molecule targeting a protein of interest (e.g., kinases, transcription factors).

Conjugate 96 is expected to operate by recruiting an E3 ligase to ubiquitinate the target protein, marking it for proteasomal degradation. This mechanism bypasses traditional occupancy-driven pharmacology, enabling degradation of "undruggable" targets .

Eigenschaften

Molekularformel

C23H28N4O6

Molekulargewicht

456.5 g/mol

IUPAC-Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[1-(2-hydroxyethyl)azetidin-3-yl]oxypiperidin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C23H28N4O6/c28-10-9-25-12-16(13-25)33-15-5-7-26(8-6-15)14-1-2-17-18(11-14)23(32)27(22(17)31)19-3-4-20(29)24-21(19)30/h1-2,11,15-16,19,28H,3-10,12-13H2,(H,24,29,30)

InChI-Schlüssel

CDRVLZQXSFKPMM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CN(C5)CCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 96 involves the conjugation of a cereblon ligand with a linker. The cereblon ligand is typically derived from pomalidomide, which undergoes functionalization to introduce reactive groups for linker attachment. The linker is then attached to the functionalized cereblon ligand through a series of chemical reactions, including amide bond formation and esterification .

Industrial Production Methods: Industrial production of E3 Ligase Ligand-linker Conjugate 96 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: E3 Ligase Ligand-linker Conjugate 96 primarily undergoes substitution reactions during its synthesis. The functionalization of pomalidomide involves nucleophilic substitution to introduce reactive groups. The attachment of the linker involves amide bond formation, which is a type of condensation reaction .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and bases are used.

    Amide Bond Formation: Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., N-hydroxysuccinimide) are used.

    Esterification: Reagents such as alcohols and acids are used.

Major Products: The major product formed from these reactions is the E3 Ligase Ligand-linker Conjugate 96 itself, which is then used in the synthesis of PROTACs .

Wissenschaftliche Forschungsanwendungen

E3 Ligase Ligand-linker Conjugate 96 has a wide range of applications in scientific research:

Wirkmechanismus

E3 Ligase Ligand-linker Conjugate 96 functions by facilitating the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC. This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The cereblon ligand binds to the E3 ubiquitin ligase, while the linker connects it to the target protein ligand, enabling the proximity-induced ubiquitination and subsequent degradation of the target protein .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Conjugate 96 (inferred properties) with well-characterized PROTACs and E3 ligase conjugates:

Parameter Conjugate 96 (Inferred) CRBN-Based Conjugates (e.g., Lenalidomide derivatives) VHL-Based Conjugates (e.g., VH032 derivatives) IAP-Based Conjugates
E3 Ligase Likely CRBN or VHL Cereblon (CRBN) Von Hippel-Lindau (VHL) Inhibitor of Apoptosis (IAP)
Ligand Synthetic Route Not specified Pd/C-catalyzed hydrogenation; bromo/carboxylic acid linker attachment Peptide-like synthesis; hydroxyl linker attachment SMAC mimetics; alkylation/coupling
Linker Chemistry Likely PEG or alkyl Bromo/iodo linkers (43% yield) Hydroxyl-terminated linkers Thioether or amide linkers
Degradation Efficiency Data unavailable DC₅₀: 1–100 nM (varies by target) DC₅₀: 10–500 nM DC₅₀: 50–1000 nM
Selectivity Dependent on E3 ligase High for CRBN-dependent substrates Moderate; VHL widely expressed Low due to IAP redundancy
Key Advantages Not reported Oral bioavailability; clinical success Tunable linker length Apoptosis synergy
Limitations Not reported Off-target effects (e.g., neo-substrates) Poor solubility in some designs Limited tissue specificity

Key Findings from Comparative Analysis:

Synthetic Feasibility :

  • CRBN-based conjugates (e.g., lenalidomide derivatives) often utilize bromo or carboxylic acid linkers attached via alkylation or amide coupling (43% yield for OH-linkers) . Conjugate 96 may follow similar strategies if CRBN-targeted.
  • VHL ligands like VH032 require hydroxyl group derivatization, enabling PEG-based linkers for improved solubility .

Degradation Efficiency :

  • CRBN-based PROTACs generally exhibit higher potency (low nM DC₅₀) compared to VHL- or IAP-based counterparts, though this varies with target protein binding affinity .

Selectivity Challenges :

  • CRBN ligands may recruit neo-substrates (e.g., IKZF1/3), leading to unintended effects .
  • IAP-based systems suffer from redundancy among IAP family members, reducing specificity .

Linker Design Impact :

  • Longer, flexible linkers (e.g., PEG) enhance ternary complex formation but may reduce cellular permeability .

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